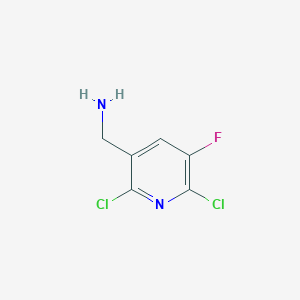

(2,6-Dichloro-5-fluoropyridin-3-yl)methanamine

Description

BenchChem offers high-quality (2,6-Dichloro-5-fluoropyridin-3-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,6-Dichloro-5-fluoropyridin-3-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,6-dichloro-5-fluoropyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2FN2/c7-5-3(2-10)1-4(9)6(8)11-5/h1H,2,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNLBGKHMSCZAJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1F)Cl)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Stability and Storage of (2,6-Dichloro-5-fluoropyridin-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Polysubstituted Pyridine Building Block

(2,6-Dichloro-5-fluoropyridin-3-yl)methanamine is a key heterocyclic building block in the synthesis of complex organic molecules, particularly in the agrochemical and pharmaceutical industries. Its utility stems from the unique arrangement of reactive sites on the pyridine ring: two chloro substituents, a fluoro group, and a methanamine moiety. This intricate functionalization allows for a diverse range of subsequent chemical transformations. However, this same complexity necessitates a thorough understanding of the compound's stability to ensure its integrity during storage and handling, thereby safeguarding the reproducibility and success of synthetic endeavors.

This in-depth technical guide provides a comprehensive overview of the stability of (2,6-Dichloro-5-fluoropyridin-3-yl)methanamine, detailing its potential degradation pathways and offering evidence-based recommendations for its optimal storage and handling.

Chemical Structure and Physicochemical Properties

The chemical structure of (2,6-Dichloro-5-fluoropyridin-3-yl)methanamine is presented below. The pyridine ring is highly substituted with electron-withdrawing halogen atoms, which significantly influence its chemical reactivity and stability.

Figure 1: Chemical Structure of (2,6-Dichloro-5-fluoropyridin-3-yl)methanamine.

A summary of the key physicochemical properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₅Cl₂FN₂ | Inferred |

| Molecular Weight | 195.02 g/mol | Inferred |

| Appearance | Solid (predicted) | Inferred |

| Melting Point | 89-91 °C (for the related 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile) | [1] |

Chemical Stability Profile

The stability of (2,6-Dichloro-5-fluoropyridin-3-yl)methanamine is governed by the interplay of its constituent functional groups. The electron-deficient nature of the dichlorofluoropyridine ring and the nucleophilic character of the aminomethyl group are the primary determinants of its reactivity.

Thermal Stability

While specific differential scanning calorimetry (DSC) data for this compound is not publicly available, inferences can be drawn from the general behavior of halogenated pyridines and amine-containing compounds. High temperatures can induce chemical degradation of the organic backbone[2]. The thermal decomposition of pyridine itself is known to proceed through radical pathways[3]. For halogenated aromatic compounds, a common thermal degradation pathway involves the formation of hydrogen halides[4]. In the case of (2,6-Dichloro-5-fluoropyridin-3-yl)methanamine, elevated temperatures could potentially lead to the elimination of HCl or HF.

Recommendation: Avoid exposure to high temperatures. Long-term storage at elevated temperatures is not recommended. For synthetic reactions requiring heat, it is advisable to use the minimum necessary temperature and reaction time to avoid degradation.

Hydrolytic Stability

The hydrolytic stability of (2,6-Dichloro-5-fluoropyridin-3-yl)methanamine is a critical consideration, particularly if handled in aqueous or protic solvents. The chlorine atoms on the pyridine ring, especially at the 2- and 6-positions, are susceptible to nucleophilic aromatic substitution (SNAr) by water or hydroxide ions, a reaction that is facilitated by the electron-withdrawing nature of the pyridine nitrogen and the other halogen substituents[1][5][6]. While chloropyridines can be relatively resistant to hydrolysis under neutral conditions, their reactivity can be enhanced in acidic or basic media[7][8][9]. The C-F bond on the heteroaromatic ring is generally more stable and less prone to hydrolysis compared to the C-Cl bonds[10].

The aminomethyl group can also influence hydrolytic stability. In acidic solutions, protonation of the amine will make the pyridine ring even more electron-deficient, potentially increasing its susceptibility to nucleophilic attack by water.

Recommendation: Store in a dry environment. If aqueous solutions are necessary for a reaction, they should be prepared fresh and used promptly. Buffering the solution to a neutral pH may help to minimize hydrolysis. Avoid prolonged exposure to strongly acidic or basic aqueous conditions.

Photostability

Fluorinated aromatic compounds are known to be susceptible to photodegradation[10][11][12]. The energy from UV light can be sufficient to induce cleavage of the carbon-halogen or carbon-nitrogen bonds. The aminomethyl group itself can be a chromophore and may participate in photochemical reactions, such as deamination[13][14].

Recommendation: (2,6-Dichloro-5-fluoropyridin-3-yl)methanamine should be protected from light. Storage in amber vials or in a dark location is highly recommended. When handling the compound in the laboratory, exposure to direct sunlight or strong artificial light should be minimized.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for troubleshooting synthetic issues and for ensuring the long-term integrity of the compound.

Figure 2: Major Potential Degradation Pathways.

-

Nucleophilic Aromatic Substitution (SNAr): As previously mentioned, the chlorine atoms are the most likely sites for nucleophilic attack. Common laboratory nucleophiles such as water, alcohols, and other amines can potentially displace one or both chlorine atoms, leading to the formation of impurities.

-

Oxidation of the Aminomethyl Group: The primary amine of the methanamine moiety is susceptible to oxidation, which can lead to the formation of imines, oximes, or other oxidized species. This is a particular concern in the presence of strong oxidizing agents or upon prolonged exposure to atmospheric oxygen.

-

Photochemical Decomposition: Exposure to UV light can lead to a variety of degradation products through radical mechanisms. This could involve dehalogenation (loss of Cl or F) or reactions involving the aminomethyl side chain, such as deamination[13][14].

Recommended Storage and Handling Protocols

Based on the stability profile and potential degradation pathways, the following storage and handling procedures are recommended to maintain the purity and integrity of (2,6-Dichloro-5-fluoropyridin-3-yl)methanamine.

Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C | Minimizes the rate of potential thermal degradation and other decomposition reactions. |

| Atmosphere | Inert gas (e.g., Argon or Nitrogen) | Prevents oxidation of the aminomethyl group and minimizes contact with atmospheric moisture. |

| Light | Protection from light (Amber vial/darkness) | Prevents photodegradation. |

| Moisture | Store in a dry environment (desiccator) | Minimizes the risk of hydrolysis. |

| Container | Tightly sealed, appropriate container | Prevents contamination and exposure to air and moisture. |

Experimental Workflow for Handling and Use

The following workflow is recommended for handling (2,6-Dichloro-5-fluoropyridin-3-yl)methanamine in a laboratory setting.

Figure 3: Recommended Laboratory Handling Workflow.

Step-by-Step Protocol:

-

Pre-Use Preparation: Prior to use, remove the container from cold storage and allow it to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound upon opening.

-

Inert Atmosphere Handling: Whenever possible, handle the solid compound in an inert atmosphere, such as a glove box, to minimize exposure to oxygen and moisture.

-

Weighing: If a glove box is not available, weigh the required amount of the compound quickly and immediately reseal the container.

-

Solvent Selection: Use anhydrous solvents for dissolution, unless the reaction chemistry specifically requires a protic or aqueous medium.

-

Reaction Setup: Add the compound to the reaction vessel under a blanket of inert gas.

-

Waste Disposal: Dispose of any unused material and contaminated labware in accordance with local safety regulations.

Incompatible Materials

To prevent hazardous reactions and degradation of the compound, avoid contact with the following classes of materials:

-

Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions with the aminomethyl group.

-

Strong Acids: Can cause protonation and potentially catalyze degradation pathways.

-

Strong Bases: May promote nucleophilic substitution of the halogen atoms and other base-catalyzed decompositions.

Conclusion

(2,6-Dichloro-5-fluoropyridin-3-yl)methanamine is a valuable but reactive synthetic intermediate. Its stability is critically dependent on the conditions of its storage and handling. By adhering to the recommendations outlined in this guide—specifically, by storing the compound at low temperatures, under an inert atmosphere, and protected from light and moisture—researchers can ensure its long-term integrity and the reliability of their experimental outcomes. A proactive approach to the storage and handling of this and other sensitive reagents is a cornerstone of robust and reproducible chemical synthesis.

References

-

Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. National Institutes of Health. [Link]

-

Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity. WestminsterResearch - University of Westminster. [Link]

-

Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

-

Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. [Link]

-

16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

Photodeamination Reaction Mechanism in Aminomethyl p-Cresol Derivatives: Different Reactivity of Amines and Ammonium Salts. PubMed. [Link]

-

Thermal Decomposition of Iodine Complexes with Pyridine. ResearchGate. [Link]

-

Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Environmental Toxicology and Chemistry. Oxford Academic. [Link]

-

Hydrolysis kinetics for 2-chloropyridine in supercritical water. ResearchGate. [Link]

-

Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. National Institutes of Health. [Link]

-

Photodeamination Reaction Mechanism in Aminomethyl p-Cresol Derivatives: Different Reactivity of Amines and Ammonium Salts. SciSpace. [Link]

-

16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. [Link]

-

Degradation and Transformation of Organic Fluorine Compounds. ResearchGate. [Link]

-

Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. National Institutes of Health. [Link]

-

A REVIEW OF THERMAL DECOMPOSITION PRODUCT TESTING OF HALOCARBON FIRE SUPPRESSION AGENTS. [Link]

-

2-Chloropyridine. Wikipedia. [Link]

-

Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. [Link]

-

Thermolysis of ¯uoropolymers as a potential source of halogenated organic acids in the environment. CSWAB. [Link]

-

Degradation of Organics and Change Concentration in Per-Fluorinated Compounds (PFCs) during Ozonation and UV/H2O2 Advanced Treatment of Tertiary-Treated Sewage. MDPI. [Link]

- Process for the preparation of 2-chloropyridines.

-

Recent Progress in Organic Inhibitors for Anticorrosion in Complex Acid Environments. [Link]

Sources

- 1. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. nist.gov [nist.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 8. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Photodeamination Reaction Mechanism in Aminomethyl p-Cresol Derivatives: Different Reactivity of Amines and Ammonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

A Technical Guide to (2,6-Dichloro-5-fluoropyridin-3-yl)methanamine: A Core Intermediate in Modern Kinase Inhibitor Synthesis

Abstract: This technical guide provides an in-depth analysis of (2,6-dichloro-5-fluoropyridin-3-yl)methanamine, a critical pharmaceutical intermediate. We will explore its synthesis from commercially available precursors, its pivotal role in the construction of advanced active pharmaceutical ingredients (APIs), and the chemical principles that make it a valuable building block in medicinal chemistry. Detailed, field-proven experimental protocols are provided for its synthesis and subsequent utilization, aimed at researchers, chemists, and professionals in drug development.

Introduction: The Strategic Importance of a Polysubstituted Pyridine

In the landscape of modern drug discovery, particularly in oncology, kinase inhibitors represent a major therapeutic class. The efficacy of these molecules often hinges on their precise three-dimensional fit and electronic interaction with the ATP-binding pocket of a target kinase. This requires molecular scaffolds that are not only rigid and well-defined but also decorated with a specific array of functional groups that can be tailored for potency and selectivity.

(2,6-Dichloro-5-fluoropyridin-3-yl)methanamine (CAS 877599-52-3) has emerged as a high-value intermediate precisely because it meets these criteria. It is a polysubstituted pyridine carrying a unique combination of reactive sites: two displaceable chlorine atoms, an electron-withdrawing fluorine atom that modulates ring electronics, and a nucleophilic primary aminomethyl group. This specific arrangement makes it a cornerstone in the synthesis of the FDA-approved kinase inhibitor Ripretinib (QINLOCK®)[1]. Ripretinib is a switch-control tyrosine kinase inhibitor used for the treatment of adult patients with advanced gastrointestinal stromal tumors (GIST) who have received prior treatment with three or more kinase inhibitors[1]. This guide elucidates the chemistry of this intermediate, from its synthesis to its strategic incorporation into the Ripretinib scaffold.

Physicochemical & Structural Data

A clear understanding of the intermediate and its direct precursor is essential for process development and safety. The data below is compiled from various chemical suppliers and databases.

| Property | (2,6-Dichloro-5-fluoropyridin-3-yl)methanamine | 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile |

| CAS Number | 877599-52-3 | 82671-02-1[2] |

| Molecular Formula | C₆H₅Cl₂FN₂ | C₆HCl₂FN₂[2] |

| Molecular Weight | 195.02 g/mol | 190.99 g/mol [2] |

| Appearance | Inferred: Off-white to light yellow solid | White powder[2] |

| Melting Point | Data not available | 89 - 91 °C[2] |

| Primary Function | Nucleophilic building block for API synthesis | Precursor to the methanamine intermediate |

Synthesis of the Core Intermediate

The most direct and industrially viable route to (2,6-dichloro-5-fluoropyridin-3-yl)methanamine is through the chemical reduction of its nitrile precursor, 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile. The nitrile group (-C≡N) is reduced to a primary aminomethyl group (-CH₂NH₂). Two primary, robust methods are suitable for this transformation: catalytic hydrogenation and chemical reduction with a hydride agent.

Mechanistic Rationale for Reagent Selection

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst, typically Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), or Raney Nickel. The reaction proceeds on the surface of the catalyst, where H₂ is adsorbed and activated. The nitrile's triple bond coordinates to the metal surface and is sequentially hydrogenated. This is often considered a "green" method due to the use of hydrogen as a reagent, with water or simple alcohols as byproducts. However, it requires specialized high-pressure equipment and careful handling of flammable H₂ gas and potentially pyrophoric catalysts. Halogenated compounds can sometimes poison certain catalysts, but ruthenium-based catalysts have shown good tolerance[3].

-

Borane Reduction: Borane complexes, such as Borane-THF (BH₃·THF) or Borane-dimethyl sulfide (BH₃·SMe₂), are highly effective and selective reagents for reducing nitriles and other carbonyl compounds like amides and carboxylic acids[4]. The mechanism involves the Lewis acidic boron atom coordinating to the nitrile's nitrogen, followed by the transfer of hydride (H⁻) ions to the carbon atom. A key advantage of borane is its excellent functional group tolerance; it will typically not reduce esters or disturb aryl halides under controlled conditions, which is critical for this substrate[5]. The primary safety concerns involve the handling of air- and moisture-sensitive borane reagents and the quenching of the reaction, which produces hydrogen gas[5].

The following workflow diagram illustrates the synthesis of the intermediate from its nitrile precursor.

Caption: Synthetic workflow for the intermediate.

Detailed Experimental Protocol: Borane Reduction

This protocol is a representative procedure based on established methods for nitrile reduction using borane-THF complex.

Objective: To synthesize (2,6-dichloro-5-fluoropyridin-3-yl)methanamine via reduction of 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile.

Materials:

-

2,6-dichloro-5-fluoro-3-pyridinecarbonitrile (1.0 eq)

-

Borane-tetrahydrofuran complex (1.0 M solution in THF, ~2.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (for quenching)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), charge a dry, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel with 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile (1.0 eq).

-

Dissolution: Add anhydrous THF to dissolve the starting material completely. Cool the resulting solution to 0 °C using an ice-water bath.

-

Causality: The reaction is performed under an inert atmosphere to prevent the borane reagent from reacting with atmospheric moisture. Cooling to 0 °C helps to control the initial exotherm upon addition of the reducing agent.

-

-

Reagent Addition: Slowly add the borane-THF solution (2.5 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 8-12 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

-

Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add methanol dropwise to quench the excess borane reagent. Vigorous hydrogen gas evolution will be observed.

-

Causality: Quenching is a critical safety step to neutralize the highly reactive excess borane. Methanol is used as it reacts controllably to form trimethoxyborane and H₂. This step must be done slowly and at low temperature to manage the gas evolution.

-

-

Acidification & Stirring: After gas evolution ceases, add 1 M HCl and stir the mixture for 1 hour at room temperature. This step hydrolyzes the intermediate amine-borane complex, liberating the free amine product.

-

Work-up & Extraction: Transfer the mixture to a separatory funnel. Neutralize the solution by carefully adding saturated NaHCO₃ solution until the pH is ~8-9. Extract the aqueous layer three times with ethyl acetate.

-

Washing & Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude (2,6-dichloro-5-fluoropyridin-3-yl)methanamine can be purified by flash column chromatography on silica gel if necessary.

Application in the Synthesis of Ripretinib

The primary utility of (2,6-dichloro-5-fluoropyridin-3-yl)methanamine is as a nucleophilic component in the synthesis of a key precursor to Ripretinib. The primary amine of the intermediate attacks an electrophilic partner, forming a new carbon-nitrogen bond and building out the complex drug scaffold.

While the exact proprietary synthesis route for Ripretinib may vary, public patent literature outlines a convergent synthesis strategy. A key step involves the construction of a substituted naphthyridinone core. The aminomethyl group of our title intermediate is crucial for creating a urea linkage present in the final Ripretinib molecule. A plausible and illustrative reaction involves the coupling of the aminomethyl intermediate with a suitable isocyanate.

Caption: Role of the intermediate in API synthesis.

Safety, Handling, and Storage

Substituted dichlorofluoropyridines require careful handling due to their potential toxicity and irritant properties. While a specific MSDS for (2,6-dichloro-5-fluoropyridin-3-yl)methanamine is not widely available, data from analogous compounds provide a strong basis for safe handling procedures[3][4][6].

-

Hazard Classification (Inferred):

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear impervious gloves (e.g., nitrile rubber).

-

Eye Protection: Use chemical safety goggles and/or a face shield.

-

Skin and Body Protection: Wear a lab coat and ensure full skin coverage.

-

Respiratory Protection: Handle in a well-ventilated fume hood. If engineering controls are insufficient, use a NIOSH-approved respirator.

-

-

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols[4].

-

Do not eat, drink, or smoke when using this product.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Conclusion

(2,6-Dichloro-5-fluoropyridin-3-yl)methanamine is more than just a chemical compound; it is an enabling tool in the synthesis of complex, life-saving pharmaceuticals. Its carefully arranged functional groups provide a versatile platform for medicinal chemists, allowing for the strategic and efficient construction of targeted therapies like Ripretinib. Understanding its synthesis, reactivity, and handling is crucial for any research or development professional working in the field of kinase inhibitor discovery and manufacturing. This guide provides the foundational knowledge and practical protocols to effectively and safely utilize this important intermediate.

References

-

Improved process for the preparation of 1-(4-bromo-5-[1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl]-2-fluorophenyl)-3-phenylurea. Technical Disclosure Commons. [Link]

-

Borane Reagents. Organic Chemistry Portal. [Link]

-

Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions. Chemical Communications (RSC Publishing). [Link]

- Solid state forms of ripretinib.

-

Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Organic Synthesis. [Link]

-

Borane & Borane Complexes. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

Sources

Methodological & Application

Application Note: Mass Spectrometry Analysis of Halogenated Pyridine Compounds

Introduction

Halogenated pyridines are a cornerstone of modern medicinal and agricultural chemistry, forming the structural core of numerous pharmaceuticals and agrochemicals.[1][2] The introduction of a halogen atom onto the pyridine ring provides a versatile handle for further synthetic modifications, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of a molecule's physicochemical and biological properties.[1] However, the synthesis of these compounds can be challenging, often requiring harsh conditions and potentially leading to isomeric mixtures.[1][2] Consequently, robust and reliable analytical methods are paramount for the unambiguous identification and characterization of these vital chemical entities.

Mass spectrometry (MS), coupled with chromatographic separation techniques such as gas chromatography (GC) and liquid chromatography (LC), stands as a powerful tool for the analysis of halogenated pyridine compounds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of mass spectrometry for the characterization of these molecules. We will delve into sample preparation, chromatographic methods, mass spectrometric conditions, and the interpretation of fragmentation patterns, offering both theoretical insights and practical, step-by-step protocols.

The Analytical Challenge: Properties of Halogenated Pyridines

The successful analysis of halogenated pyridines by mass spectrometry hinges on understanding their inherent chemical properties. The polar nature of the pyridine ring, due to the electronegative nitrogen atom, can influence their volatility and chromatographic behavior. The type and position of the halogen substituent further modulate these properties. For instance, increasing halogenation can decrease volatility, making GC analysis more challenging without derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds, including many halogenated pyridines.[3] The high separation efficiency of capillary GC columns combined with the sensitive and specific detection of a mass spectrometer makes it an ideal method for separating and identifying isomers.

Sample Preparation for GC-MS

Proper sample preparation is crucial for obtaining high-quality GC-MS data. The primary goals are to ensure the analyte is in a volatile form and to minimize matrix interference.

-

Direct Injection: For sufficiently volatile and thermally stable halogenated pyridines, direct injection of a dilute solution is feasible.

-

Derivatization: Many halogenated pyridines, especially those with polar functional groups (e.g., hydroxyl, amino), require derivatization to increase their volatility and improve chromatographic peak shape.[4][5] Silylation is a common technique where active hydrogens are replaced with a non-polar trimethylsilyl (TMS) group.[6][7]

Protocol 1: Silylation of a Hydroxylated Halogenated Pyridine for GC-MS Analysis

-

Sample Preparation: Accurately weigh approximately 1 mg of the hydroxylated halogenated pyridine sample into a 2 mL autosampler vial.

-

Solvent Addition: Add 500 µL of a suitable aprotic solvent (e.g., pyridine, acetonitrile, or N,N-dimethylformamide). Ensure the sample is completely dissolved.

-

Reagent Addition: Add 100 µL of a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

-

Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete derivatization.

-

Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.

-

Quality Control: It is advisable to run a derivatization blank (reagents only) and a known standard to verify the reaction and chromatographic conditions.

GC-MS Instrumentation and Method Parameters

The choice of GC column and temperature program is critical for achieving good separation of isomers.

| Parameter | Recommendation | Rationale |

| GC Column | Mid-polarity capillary column (e.g., 5% Phenyl Methylpolysiloxane) | Provides good selectivity for a wide range of halogenated pyridines. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) | Inert and provides good chromatographic efficiency. |

| Oven Program | Start at a low temperature (e.g., 50 °C) and ramp to a high temperature (e.g., 280 °C) | Allows for the separation of compounds with a range of volatilities. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and structural elucidation.[8] |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Quadrupoles are robust and widely available, while TOF analyzers offer high mass accuracy. |

| Scan Range | 40-500 m/z | Covers the expected mass range of the analytes and their fragments. |

Interpreting GC-MS Data of Halogenated Pyridines

The mass spectrum of a halogenated pyridine will exhibit characteristic features that aid in its identification.

-

Molecular Ion (M+): The peak corresponding to the intact molecule will be present, though its intensity can vary depending on the stability of the compound.

-

Isotopic Pattern: The presence of chlorine or bromine atoms will result in a characteristic isotopic pattern for the molecular ion and any fragment ions containing these halogens.

-

Fragmentation Pattern: The fragmentation of the pyridine ring is influenced by the position and nature of the substituents. Common fragmentation pathways include the loss of the halogen atom, loss of HCN, and cleavage of side chains. The stability of the resulting carbocations plays a significant role in the observed fragmentation.[10][11]

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a versatile technique that is well-suited for the analysis of a broader range of halogenated pyridines, including those that are less volatile, thermally labile, or highly polar.[12][13]

Sample Preparation for LC-MS

Sample preparation for LC-MS is generally simpler than for GC-MS, as derivatization is not typically required.

-

Dissolution: Dissolve the sample in a solvent that is compatible with the mobile phase, such as methanol, acetonitrile, or water.[14]

-

Dilution: Dilute the sample to an appropriate concentration (typically in the low µg/mL to ng/mL range) to avoid detector saturation and ion suppression.

-

Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.[14]

Protocol 2: Sample Preparation for LC-MS Analysis

-

Stock Solution: Prepare a 1 mg/mL stock solution of the halogenated pyridine in a suitable solvent (e.g., methanol).

-

Working Solution: Dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 1-10 µg/mL.

-

Filtration: Filter the working solution through a 0.22 µm PTFE or nylon syringe filter into an autosampler vial.

-

Blank Samples: It is good practice to run blank injections (mobile phase only) before and after the sample to check for carryover.[14]

LC-MS Instrumentation and Method Parameters

Reversed-phase liquid chromatography is the most common separation mode for halogenated pyridines.

| Parameter | Recommendation | Rationale |

| LC Column | C18 stationary phase | Provides good retention and separation for a wide range of pyridine derivatives. |

| Mobile Phase | A: Water with 0.1% formic acid, B: Acetonitrile or Methanol with 0.1% formic acid | The formic acid aids in the protonation of the pyridine nitrogen, leading to better peak shape and ionization efficiency in positive ion mode. |

| Gradient Elution | Start with a low percentage of organic solvent and gradually increase | Allows for the separation of compounds with varying polarities. |

| Ionization Source | Electrospray Ionization (ESI) | A soft ionization technique that is well-suited for polar and thermally labile compounds.[15][16] |

| Ionization Mode | Positive Ion Mode | The basic nitrogen of the pyridine ring is readily protonated. |

| Mass Analyzer | Triple Quadrupole (QqQ), Time-of-Flight (TOF), or Orbitrap | QqQ is excellent for targeted quantification, while TOF and Orbitrap provide high-resolution accurate mass data for confident identification. |

Interpreting LC-MS Data of Halogenated Pyridines

-

Protonated Molecule ([M+H]+): In positive ion ESI, the base peak is often the protonated molecule.

-

Isotopic Pattern: As with GC-MS, the isotopic signature of chlorine and bromine is a key identifier.

-

Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) is invaluable for structural confirmation. By selecting the protonated molecule as the precursor ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. The fragmentation patterns can provide information about the position of the halogen and other substituents.

Workflow Diagrams

Caption: GC-MS workflow for the analysis of halogenated pyridine compounds.

Caption: LC-MS workflow for the analysis of halogenated pyridine compounds.

Conclusion

The mass spectrometric analysis of halogenated pyridine compounds is an indispensable tool in modern chemical research and development. Both GC-MS and LC-MS offer powerful capabilities for the separation, identification, and structural elucidation of these important molecules. The choice between the two techniques will depend on the specific properties of the analyte and the analytical question at hand. By following the protocols and guidelines outlined in this application note, researchers can confidently and accurately characterize their halogenated pyridine compounds, thereby accelerating the pace of discovery and innovation.

References

- ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.

- ACS Publications. (n.d.). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [ 12/13 CH] + Insertion.

- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine.

- National Center for Biotechnology Information. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates.

- Royal Society of Chemistry. (n.d.). Mass-analyzed threshold ionization spectroscopy of pyridine. Structural distortion in the first excited state.

- Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Pyridine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000926).

- PubMed. (n.d.). LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors.

- Unknown. (n.d.). GC Derivatization.

- ResearchGate. (n.d.). (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min....

- ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.

- Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra.

- PubMed. (n.d.). Electrospray ionisation and ion-trap fragmentation of substituted 3,4-dihydro-2(1H)-pyridin-2-ones.

- Isaac Scientific Publishing. (2017). Synthesis and Spectral Analysis of Pyridine Derivates.

- Unknown. (n.d.). Bulletin 909A Guide to Derivatization Reagents for GC.

- ACS Publications. (n.d.). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi.

- ResearchGate. (n.d.). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry.

- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.

- Phenomenex. (n.d.). Derivatization for Gas Chromatography.

- Chemguide. (n.d.). mass spectra - fragmentation patterns.

- ACS Publications. (n.d.). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity.

- Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.

- MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.

- Thermo Fisher Scientific. (n.d.). Sample preparation for mass spectrometry.

- University of Massachusetts Boston. (n.d.). LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors.

- ResearchGate. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis.

- ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I....

- National Center for Biotechnology Information. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.

- ACS Publications. (n.d.). Organic Letters Journal.

- Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. diverdi.colostate.edu [diverdi.colostate.edu]

- 5. researchgate.net [researchgate.net]

- 6. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]

- 7. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]

- 8. hmdb.ca [hmdb.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. collaborate.umb.edu [collaborate.umb.edu]

- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 15. Electrospray ionisation and ion-trap fragmentation of substituted 3,4-dihydro-2(1H)-pyridin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Identifying common impurities in (2,6-Dichloro-5-fluoropyridin-3-yl)methanamine synthesis

Introduction

Welcome to the technical support guide for the synthesis of (2,6-Dichloro-5-fluoropyridin-3-yl)methanamine. This molecule is a critical building block in modern pharmaceutical development, and achieving high purity is paramount for the success of downstream applications, ensuring safety, efficacy, and reproducibility. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and identify potential impurities encountered during synthesis. We will delve into the causality behind the formation of these impurities and provide robust, field-proven protocols for their identification and mitigation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for (2,6-Dichloro-5-fluoropyridin-3-yl)methanamine?

The most prevalent and industrially scalable method for synthesizing (2,6-Dichloro-5-fluoropyridin-3-yl)methanamine is via the catalytic hydrogenation of the nitrile precursor, 2,6-Dichloro-5-fluoronicotinonitrile. This reaction is typically performed under a hydrogen atmosphere using a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.[1][2] The choice of catalyst, solvent (commonly methanol or ethanol), temperature, and pressure are all critical parameters that must be optimized to maximize yield and minimize impurity formation.

The overall transformation is illustrated below:

Caption: General synthesis scheme.

Q2: What are the main classes of impurities I should be monitoring for in this synthesis?

Impurities can originate from various sources. It is crucial to categorize them to develop a comprehensive control strategy:

-

Starting Material-Related Impurities: These include unreacted 2,6-dichloro-5-fluoronicotinonitrile and impurities present in the nitrile starting material itself, such as positional isomers or over-chlorinated species like 2,4,6-trichloro-3-cyano-5-fluoropyridine.[3]

-

Process-Related Impurities (Byproducts): These are formed during the reduction reaction. The most common is the secondary amine dimer, formed by the reaction of the desired primary amine with an intermediate imine.

-

Degradation Products: The product can degrade under certain conditions. For instance, hydrolysis of the chloro-substituents can occur if excess water is present, especially at elevated temperatures.[4][5]

-

Catalyst-Related Impurities: Residual catalyst metals (e.g., Palladium) in the final product.

Troubleshooting Guide: Common Impurity Profiles

Impurity Profile 1: Unreacted Starting Material

Q3: My post-reaction analysis (HPLC/GC) shows a significant peak corresponding to the starting material, 2,6-Dichloro-5-fluoronicotinonitrile. What are the likely causes and how can I fix this?

The presence of unreacted nitrile is a clear indication of an incomplete or inefficient reduction. Several factors can contribute to this issue.

Causality and Mitigation Strategies:

-

Catalyst Activity/Loading: The catalyst may be deactivated or used in insufficient quantity.

-

Cause: The catalyst may have been exposed to air for too long, or "poisoned" by impurities in the solvent or starting material. Raney Nickel is particularly sensitive to air.

-

Solution: Ensure you are using fresh, high-quality catalyst. Perform the reaction under a strict inert atmosphere (Nitrogen or Argon) during catalyst charging. Consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%), but be mindful that excessive catalyst can sometimes lead to other side reactions.

-

-

Insufficient Hydrogen Pressure or Reaction Time: The reduction of a nitrile to an amine is a multi-step process requiring sufficient hydrogen availability.

-

Cause: The hydrogen pressure may be too low for the reaction to proceed to completion within the allotted time.

-

Solution: Increase the hydrogen pressure (e.g., from 3 bar to 5 bar). It is essential to ensure the reaction vessel is rated for the higher pressure. Alternatively, extending the reaction time and monitoring the reaction progress by taking aliquots for analysis can ensure completion.

-

-

Poor Mass Transfer: In a heterogeneous catalytic reaction, efficient mixing is critical.

-

Cause: If the stirring is inadequate, the catalyst, substrate, and hydrogen gas will not interact effectively.

-

Solution: Increase the stirring speed to ensure the catalyst is well-suspended in the reaction mixture. For larger scale reactions, the design of the impeller and vessel geometry is critical.

-

Troubleshooting Workflow for Incomplete Conversion

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

Technical Support Center: Machine Learning for Optimizing Chemical Reaction Conditions

Welcome to the technical support guide for researchers, scientists, and drug development professionals applying machine learning (ML) to optimize chemical reaction conditions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and troubleshooting strategies to overcome common hurdles in your experiments. This guide is structured in a question-and-answer format to directly address the practical challenges you may face.

Section 1: Foundational Concepts & Frequently Asked Questions

This section addresses the most common initial questions scientists have when considering the adoption of machine learning for reaction optimization.

Q1: Why use ML for reaction optimization instead of traditional methods like One-Factor-at-a-Time (OFAT) or Design of Experiments (DoE)?

Answer: Traditional methods like OFAT and DoE are foundational but have inherent limitations in navigating the complex, high-dimensional spaces of modern chemical reactions. Machine learning, particularly Bayesian optimization, offers a more efficient and comprehensive approach.

The core issue with OFAT, where one variable is changed at a time, is its failure to capture interactions between variables (e.g., the effect of temperature might depend on the specific solvent used). This often leads to missing the true optimal conditions.[1] Classical DoE is more systematic but can require a large number of experiments to explore the parameter space, which is often infeasible when experiments are expensive or time-consuming.[2]

ML-driven strategies, by contrast, build a predictive model of the entire reaction landscape. This model allows for a more intelligent and data-efficient search for the optimum. Instead of following a rigid experimental plan, an ML algorithm can use the results of previous experiments to decide the most informative next experiment to run. This ability to learn and adapt can drastically reduce the number of experiments needed to achieve optimal yield, selectivity, or other desired outcomes.[3][4][5] For instance, some active learning tools have found suitable conditions in as few as 10-20 experiments.[6]

Causality: The reason ML excels is its ability to model complex, non-linear relationships within the reaction space. Chemical reactions rarely behave in a simple linear fashion. ML algorithms, especially methods like Gaussian Processes used in Bayesian optimization, are designed to approximate these complex surfaces, allowing them to find global optima that simpler models would miss.[1]

Q2: What is Bayesian Optimization and why is it so effective for chemical reactions?

Answer: Bayesian optimization (BO) is a powerful, sample-efficient global optimization algorithm that is exceptionally well-suited for problems where the objective function (e.g., reaction yield as a function of conditions) is expensive to evaluate.[4][7] This makes it ideal for chemical synthesis.[5]

The process works in an iterative loop:

-

Build a Surrogate Model: It begins by fitting a probabilistic model (often a Gaussian Process) to a small number of initial, known data points. This "surrogate model" represents the algorithm's current "best guess" of the entire reaction landscape, including areas of uncertainty.

-

Use an Acquisition Function: The algorithm then uses a mathematical function, called an "acquisition function," to decide where to sample next. This function balances exploitation (sampling in areas the model predicts will have a high yield) and exploration (sampling in areas where the model is most uncertain).[3] This intelligent trade-off is the key to its efficiency.

-

Perform Experiment & Update: The suggested experiment is performed, and the new data point is used to update and improve the surrogate model. The loop then repeats.[8]

This approach is effective because it spends experimental budget wisely, gathering the most informative data at each step to converge on the optimal conditions quickly.[4] It can also handle multiple objectives simultaneously, such as optimizing for both yield and purity.[2][4]

Q3: What are the minimum data requirements to start using ML for my reaction?

Answer: This is a critical and common concern, as data in chemistry is often scarce and expensive to generate.[3][9][10][11] Unlike "big data" applications, reaction optimization must operate in a "low-data" regime.

The good news is that you don't need thousands of data points. Active learning strategies like Bayesian optimization are specifically designed for low-data situations.[3]

-

Initial Training Set: You can often start a Bayesian optimization campaign with as few as 5-10 well-chosen initial experiments.[6] These initial points should ideally cover the experimental domain to give the model a preliminary map of the landscape.

-

Iterative Growth: The model then iteratively suggests the next most valuable experiment. The dataset grows one point at a time, with each new point chosen for maximum impact. Successful optimizations have been demonstrated with a total of only 20-50 experiments.

Self-Validation: The process is self-validating. If the model's suggestions consistently lead to improved outcomes, it demonstrates the model is successfully learning the reaction landscape. If performance plateaus, it may indicate the model has found the optimum or that the feature representation is insufficient to capture the underlying chemistry.

Advanced Techniques for Very Scarce Data:

-

Transfer Learning: If you have data from a similar reaction, you can use transfer learning to "pre-train" a model. This gives the algorithm a better starting point, further reducing the number of experiments needed for the new reaction.[3][12]

-

Physics-Informed ML: Incorporating known physical or chemical laws (e.g., reaction kinetics) into the model can help it learn from even fewer data points by constraining the possibilities.[13]

Section 2: Troubleshooting Common Issues

This section provides guidance on how to diagnose and solve problems that arise during the application of machine learning to your experiments.

Q4: My model's predictions are poor. How do I troubleshoot my input data and features?

Answer: Poor model performance is very often a "garbage in, garbage out" problem. The most sophisticated algorithm cannot compensate for poor quality data or uninformative features. This process of converting chemical entities into numerical inputs is called feature engineering , and it is a crucial step.[14][15][16]

Troubleshooting Steps:

-

Check Data Quality:

-

Consistency: Are your reaction conditions recorded consistently? (e.g., temperature in Celsius vs. Kelvin, concentrations in Molarity vs. weight percent). Inconsistent data from different sources is a common problem.[9]

-

Accuracy: Are your analytical results (yield, purity) accurate and reproducible? High measurement error can prevent the model from learning the true underlying trends.[1]

-

Include Failures: It is critical to include failed or low-yield reactions in your dataset. A model trained only on successful examples will never learn what not to do and will have a biased view of the reaction space.[13]

-

-

Re-evaluate Your Feature Representation:

-

How are you describing your molecules? Simple representations like SMILES strings might be insufficient. Consider using molecular fingerprints (e.g., Morgan fingerprints) or calculated physicochemical properties (e.g., molecular weight, logP, electronic properties from DFT).[14][16]

-

How are you describing your conditions? Continuous variables like temperature and time are straightforward. Categorical variables like "solvent" or "catalyst" are more complex. Instead of arbitrary numbers (1 for Toluene, 2 for THF), encode them with their physical properties (e.g., dielectric constant, boiling point). This allows the model to learn relationships and generalize to new, unseen solvents.

-

Combining Features: The model needs a single numerical vector for each reaction. This typically involves calculating descriptors for each component (reactant, catalyst, solvent) and concatenating them with the reaction conditions (temperature, time, etc.).[4]

-

The table below compares common feature types.

| Feature Type | Description | Pros | Cons |

| One-Hot Encoding | Binary vector for categorical variables (e.g., [1,0,0] for Solvent A, [0,1,0] for B). | Simple to implement; no implied ordering. | Becomes very high-dimensional with many categories; doesn't capture similarity (Toluene is as "different" from Benzene as it is from Water). |

| Physicochemical Descriptors | Physical properties of molecules/solvents (e.g., MW, logP, dipole moment, boiling point). | Chemically intuitive; allows for generalization to new molecules/solvents not in the training set. | Requires calculation or lookup; may not capture all relevant chemical information. |

| Molecular Fingerprints | Bit vectors (e.g., ECFP/Morgan) representing the presence of specific molecular substructures. | Captures detailed structural information; widely used and effective. | Can be high-dimensional; less directly interpretable than physical descriptors. |

| Graph-Based Representations | Represents molecules as graphs, used with Graph Neural Networks (GNNs). | Learns features automatically from the molecular structure; state-of-the-art performance.[17] | Requires more complex models (GNNs); less mature for reaction optimization compared to descriptor-based methods. |

Q5: I have very few experimental data points. How can I build a useful model?

Answer: This is the most common challenge in applying ML to chemistry.[3][9][13] The solution is not to give up, but to use strategies designed specifically for data scarcity.

The primary strategy is Active Learning .[17][18] Bayesian optimization, as described in Q2, is a form of active learning. The core idea is to let the model itself choose the data it needs to learn most effectively. The algorithm actively seeks out experiments that will provide the most information to reduce its uncertainty and improve its predictions.[3] This is fundamentally different from passive learning where a large, pre-existing dataset is required.

Practical Steps for a Low-Data Regime:

-

Embrace Bayesian Optimization: This is the most validated approach for optimizing reactions with a minimal experimental budget.[4][5]

-

Leverage Transfer Learning: If you have optimized a similar reaction before (e.g., the same coupling reaction with a different substrate), use that data as a starting point. This can "warm-start" the model, significantly speeding up the optimization of the new reaction.[12]

-

Use Data Augmentation: If using text-based representations like SMILES, you can generate multiple valid SMILES strings for the same molecule. This can help make models more robust, although it's a less powerful technique than the two above.

Q6: The model's suggestions are not chemically feasible or intuitive. How can I get predictions I can trust?

Answer: This is a critical issue of trust and interpretability. A "black box" model that gives nonsensical suggestions is useless in a real lab.[13][19]

Troubleshooting and Solutions:

-

Constrain the Search Space: Your optimization software should allow you to set constraints. Exclude combinations of reagents you know to be unsafe or chemically incompatible. Set realistic bounds for temperature, pressure, and concentration. This is the most direct way to ensure feasibility.

-

Improve Model Interpretability: Instead of using a model that only gives a prediction, use one that provides insight into why it made that prediction.

-

Model Choice: Simpler models like Random Forests are often more interpretable than complex neural networks. For instance, with a Random Forest model, you can directly quantify the importance of each input feature (e.g., "temperature" or "catalyst loading") in determining the outcome.[6]

-

Interpretability Techniques: For more complex models, techniques like SHAP (SHapley Additive exPlanations) can be used. These methods analyze a prediction to show how much each input feature contributed to the final result, helping you understand if the model is learning real chemical principles or spurious correlations.[20]

-

-

Analyze Model Uncertainty: A key benefit of Bayesian optimization is that its underlying model (the Gaussian Process) also predicts its own uncertainty.[21] If the model suggests an experiment in a region where its uncertainty is very high, it is signaling that this is an exploratory step. If it suggests an optimum in a region where its uncertainty is low, you can have higher confidence in that prediction.

Section 3: Protocols and Workflows

This section provides a detailed, step-by-step methodology for implementing a machine learning-driven optimization workflow.

Q7: How do I set up a "closed-loop" optimization experiment?

Answer: A "closed-loop" or "self-driving" laboratory integrates an ML algorithm directly with automated experimental hardware (like a flow reactor or liquid handling robot) to create an autonomous discovery platform.[8][22][23] The system autonomously plans and executes experiments, analyzes the results, and uses the knowledge to plan the next cycle with minimal human intervention.[22]

Experimental Protocol: Closed-Loop Bayesian Optimization

This protocol outlines the conceptual steps. The specific software and hardware will vary, but the logic is universal.

Objective: To find the optimal conditions (e.g., temperature, residence time, stoichiometry) for a reaction to maximize a specific metric (e.g., yield, space-time yield).

Components:

-

Automated Reactor: A flow chemistry platform (e.g., Uniqsis, Vapourtec) or a batch reaction robot (e.g., Chemspeed).[8][23]

-

Online Analytics: An integrated analytical device (e.g., HPLC, UPLC, GC) to automatically measure the reaction outcome.

-

Control Computer: A central computer running the optimization software.

-

Bayesian Optimization Software: An algorithm to suggest new experiments (e.g., open-source packages like BoTorch, GPyOpt, or commercial software).

Step-by-Step Methodology:

-

Define the Parameter Space:

-

Identify the key variables for your reaction (e.g., Temperature, Reagent A concentration, Catalyst B loading, Residence Time).

-

For each variable, define a realistic and safe range (e.g., Temperature: 40°C to 120°C). This defines the search space for the algorithm.

-

-

Generate an Initial Dataset (The "Exploration" Phase):

-

Run a small number (e.g., 5-10) of initial experiments.

-

Causality: Do not perform OFAT. Use a space-filling algorithm like a Latin Hypercube design to select these initial points. This ensures the initial experiments are spread across the entire parameter space, providing the model with a diverse, low-bias starting point to build its first surrogate model.

-

-

Initiate the Closed Loop:

-

Input the results of the initial experiments into the Bayesian optimization software.

-

The software builds the initial surrogate model of your reaction landscape.

-

The software's acquisition function calculates the next set of experimental conditions that it deems most informative.

-

The control computer sends these conditions to the automated reactor.

-

-

Automated Execution and Analysis:

-

The reactor automatically runs the suggested experiment.

-

The output from the reactor is automatically routed to the online HPLC for analysis.

-

The analytical software quantifies the result (e.g., calculates the yield).

-

-

Update and Iterate:

-

The new result (conditions + yield) is automatically fed back to the Bayesian optimization software.[7]

-

The software updates its surrogate model with this new information, improving its accuracy and reducing its uncertainty.

-

The loop repeats from Step 3: the algorithm suggests a new, more informed experiment.

-

-

Convergence:

-

The process continues until a predefined stopping condition is met, such as:

-

The experimental budget (e.g., 50 experiments) is exhausted.

-

The improvements in yield become negligible, indicating the optimum has likely been found.

-

A target yield has been achieved.

-

-

The entire workflow is visualized in the diagram below.

Visualization: Closed-Loop Optimization Workflow

Caption: Diagram of a closed-loop Bayesian optimization workflow.

References

-

Cole, B. E., Ho, H., & Houk, K. N. (2023). Machine Learning Strategies for Reaction Development: Toward the Low-Data Limit. PMC. [Link]

-

Zhou, Z., Li, X., & Zare, R. N. (2017). Optimizing Chemical Reactions with Deep Reinforcement Learning. ACS Central Science. [Link]

-

Reker, D. (2020). Active machine learning for reaction condition optimization. Reker Lab - Duke University. [Link]

-

Karan, D., Chen, G., Jose, N., Bai, J., McDaid, P., & Lapkin, A. A. (2023). A machine learning-enabled process optimization of ultra-fast flow chemistry with multiple reaction metrics. RSC Publishing. [Link]

-

Saiwa. (2023). The Future of Chemistry | Machine Learning Chemical Reaction. Saiwa. [Link]

-

The Quantum Insider. (2026). Quantum Machine Learning Is Emerging as a Practical Tool for Drug Discovery. The Quantum Insider. [Link]

-

Citrine Informatics. (n.d.). Top 10 Challenges in Artificial Intelligence for Materials and Chemicals. Citrine Informatics. [Link]

-

Chemspeed Technologies. (2023). Closed-loop automated optimization of oligosaccharide synthesis. Chemspeed Technologies. [Link]

-

Ding, Y., et al. (2024). Exploring Chemical Reaction Space with Machine Learning Models: Representation and Feature Perspective. ACS Publications. [Link]

-

ResearchGate. (2023). Unleashing the Power of Machine Learning in Chemical Synthesis. ResearchGate. [Link]

-

arXiv. (2025). Leveraging Large Language Models to Address Data Scarcity in Machine Learning: Applications in Graphene Synthesis. arXiv. [Link]

-

YouTube. (2021). Introduction to Bayesian Optimization. YouTube. [Link]

-

OAE Publishing Inc. (2025). Artificial intelligence-driven autonomous laboratory for accelerating chemical discovery. Chemical Synthesis. [Link]

-

Technology Networks. (2022). Closed Loop Reaction Optimisation. Technology Networks. [Link]

-

Mirage News. (2023). Machine Learning Tackles Chemical Challenges with Innovation. Mirage News. [Link]

-

ACS Publications. (2023). Interpretable Machine Learning in Solid-State Chemistry, with Applications to Perovskites, Spinels, and Rare-Earth Intermetallics: Finding Descriptors Using Decision Trees. ACS Publications. [Link]

-

ChemRxiv. (2024). Active Causal Learning for Decoding Chemical Complexities with Targeted Interventions. ChemRxiv. [Link]

-

Guo, J. (2022). Bayesian Optimization for Chemical Reactions. CHIMIA. [Link]

-

Markus, M. (2021). Machine Learning for Chemical Reactions. ACS Publications. [Link]

-

ResearchGate. (n.d.). Feature engineering of machine-learning chemisorption models for catalyst design. ResearchGate. [Link]

-

Doyle Group. (2021). Bayesian reaction optimization as a tool for chemical synthesis. The Doyle Group. [Link]

-

ACS Publications. (2021). Discovering New Chemistry with an Autonomous Robotic Platform Driven by a Reactivity-Seeking Neural Network. ACS Central Science. [Link]

-

PMC. (n.d.). Machine Learning Methods for Small Data Challenges in Molecular Science. PMC. [Link]

-

Faurschou, N. V., Taaning, R. H., & Pedersen, C. M. (2023). Substrate specific closed-loop optimization of carbohydrate protective group chemistry using Bayesian optimization and transfer learning. RSC Publishing. [Link]

-

Royal Society of Chemistry. (2020). Machine Learning for Chemical Synthesis. Books. [Link]

-

PubMed. (2024). Exploring Chemical Reaction Space with Machine Learning Models: Representation and Feature Perspective. PubMed. [Link]

-

Sridharan, B., Goel, M., & Priyakumar, U. D. (2022). Modern machine learning for tackling inverse problems in chemistry: molecular design to realization. Chemical Communications. [Link]

-

Oviedo, F., Ferres, J. L., Buonassisi, T., & Butler, K. T. (2022). Interpretable and Explainable Machine Learning for Materials Science and Chemistry. DSpace@MIT. [Link]

-

ResearchGate. (n.d.). Autonomous Discovery in the Chemical Sciences Part I: Progress. ResearchGate. [Link]

-

MDPI. (n.d.). Machine Learning in Unmanned Systems for Chemical Synthesis. MDPI. [Link]

-

ACS Publications. (n.d.). Closed-Loop Multitarget Optimization for Discovery of New Emulsion Polymerization Recipes. Organic Process Research & Development. [Link]

-

Bernecker, C. (2025). Feature Engineering for Machine Learning: A Practical Guide with Scikit-learn. Medium. [Link]

-

YouTube. (2022). AI4SD2022: Bayesian Optimisation in Chemistry – Rubaiyat Khondaker. YouTube. [Link]

-

Reddit. (n.d.). [D]What are some "important" problems in machine learning/AI?. Reddit. [Link]

-

ACS Publications. (2019). Improved Chemical Prediction from Scarce Data Sets via Latent Space Enrichment. The Journal of Physical Chemistry A. [Link]

-

ResearchGate. (n.d.). A taxonomy of chemical problems related to machine learning. ResearchGate. [Link]

-

ResearchGate. (n.d.). Automated closed-loop for reaction optimization. ResearchGate. [Link]

-

PNAS. (2025). Machine learning in chemistry. PNAS. [Link]

-

PubMed Central. (n.d.). Quantitative interpretation explains machine learning models for chemical reaction prediction and uncovers bias. PubMed Central. [Link]

-

ACS Publications. (2023). Interpretable Machine Learning Enabled Inorganic Reaction Classification and Synthesis Condition Prediction. Chemistry of Materials. [Link]

-

ResearchGate. (n.d.). Audacity of huge: overcoming challenges of data scarcity and data quality for machine learning in computational materials discovery. ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A machine learning-enabled process optimization of ultra-fast flow chemistry with multiple reaction metrics - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00539A [pubs.rsc.org]

- 3. Machine Learning Strategies for Reaction Development: Toward the Low-Data Limit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chimia.ch [chimia.ch]

- 5. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 6. Active machine learning for reaction condition optimization | Reker Lab [rekerlab.pratt.duke.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. technologynetworks.com [technologynetworks.com]

- 9. [2503.04870] Leveraging Large Language Models to Address Data Scarcity in Machine Learning: Applications in Graphene Synthesis [arxiv.org]

- 10. Machine Learning Methods for Small Data Challenges in Molecular Science - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemspeed.com [chemspeed.com]

- 13. citrine.io [citrine.io]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Exploring Chemical Reaction Space with Machine Learning Models: Representation and Feature Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Future of Chemistry | Machine Learning Chemical Reaction [saiwa.ai]

- 18. Active Causal Learning for Decoding Chemical Complexities with Targeted Interventions [arxiv.org]

- 19. Interpretable and Explainable Machine Learning for Materials Science and Chemistry - Microsoft Research [microsoft.com]

- 20. dspace.mit.edu [dspace.mit.edu]

- 21. reddit.com [reddit.com]

- 22. oaepublish.com [oaepublish.com]

- 23. Substrate specific closed-loop optimization of carbohydrate protective group chemistry using Bayesian optimization and transfer learning - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01261A [pubs.rsc.org]

Validation & Comparative

A Comprehensive Guide to the Biological Activity of (2,6-Dichloro-5-fluoropyridin-3-yl)methanamine Derivatives for Researchers and Drug Development Professionals

This guide offers an in-depth evaluation of the biological activities associated with derivatives of (2,6-dichloro-5-fluoropyridin-3-yl)methanamine. It is intended for researchers, medicinal chemists, and professionals in the field of drug development. This document provides a thorough examination of the synthesis, structure-activity relationships (SAR), and a comparative analysis of the performance of these compounds, all substantiated by experimental data and detailed methodologies. The primary objective is to shed light on the subtle yet significant variations in their biological effects, presenting a scientifically robust resource to facilitate well-informed decision-making in both research and development endeavors.

Introduction: The Strategic Value of the Fluorinated Pyridine Core

In the realm of medicinal chemistry, the integration of fluorine into heterocyclic structures is a proven method for enhancing the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. The (2,6-dichloro-5-fluoropyridin-3-yl)methanamine scaffold is a prime example of a privileged structure, offering numerous avenues for chemical modification and the potential for interaction with a diverse array of biological targets. The potent electron-withdrawing properties of the chlorine and fluorine substituents on the pyridine ring are pivotal in shaping the molecule's electronic landscape, frequently leading to improved binding affinities and greater metabolic stability. This guide will navigate the wide spectrum of biological activities demonstrated by derivatives of this core structure, with a specific emphasis on their promise as anticancer, insecticidal, and antimicrobial agents.

Synthesis of the Core Scaffold

The foundational step in exploring the biological potential of this class of compounds is the synthesis of the (2,6-dichloro-5-fluoropyridin-3-yl)methanamine core. A common synthetic route commences with 2,6-dihydroxy-5-fluoronicotinic acid, which undergoes chlorination and subsequent functional group manipulations to yield the desired methanamine derivative.

Caption: Generalized synthesis scheme for the (2,6-dichloro-5-fluoropyridin-3-yl)methanamine core.

Comparative Analysis of Biological Activities

The derivatization of the primary amine on the (2,6-dichloro-5-fluoropyridin-3-yl)methanamine scaffold has unlocked a plethora of compounds, each with unique biological characteristics. The strategic introduction of various substituents enables the precise modulation of properties such as steric hindrance, lipophilicity, and hydrogen bonding potential, which are critical in determining the compound's interaction with its biological targets.

Insecticidal Activity: A Case Study of Flupyradifurone

A significant breakthrough in the application of this scaffold is the development of Flupyradifurone, a butenolide insecticide. This compound has demonstrated remarkable efficacy against a broad spectrum of sucking insects.

| Compound ID | Derivative Class | Target Pest | LC50 (mg/L) | Key Findings & Mechanistic Insights |

| Flupyradifurone | Butenolide | Aphis gossypii (Cotton Aphid) | 0.8 | Potent agonist of nicotinic acetylcholine receptors (nAChRs), leading to nerve overstimulation and insect death.[1] |

| Analog A | Phenylpyrazole | Mythimna separata (Armyworm) | 0.8 | Exhibits strong insecticidal activity, comparable to commercial standards.[2] |

| Analog B | Hydrazone | Aphis nerii (Oleander Aphid) | 0.02 | Demonstrates superior insecticidal activity against nymphs compared to other synthesized derivatives.[3] |

Causality Behind Experimental Choices: The selection of economically significant agricultural pests such as aphids and armyworms is essential for evaluating the real-world applicability of these compounds. The LC50 (lethal concentration, 50%) serves as a standardized measure of an insecticide's potency. Delving into the mechanism of action, for instance, identifying the molecular target like the nAChRs for Flupyradifurone, is crucial for understanding its mode of operation and for developing effective resistance management strategies.

This protocol details a standard procedure for assessing the insecticidal efficacy of compounds against aphids.

-

Preparation of Test Solutions: Create a series of dilutions of the test compounds in a suitable solvent that includes a surfactant (e.g., Triton X-100) to ensure uniform coverage on the leaf surface.

-

Leaf Treatment: Immerse leaf discs (e.g., cabbage, 2 cm in diameter) in the prepared test solutions for a duration of 10 seconds and then allow them to air dry.

-

Insect Infestation: Carefully place 10 adult aphids (e.g., Myzus persicae) onto each of the treated leaf discs within a petri dish.

-

Incubation: Keep the petri dishes at a constant temperature of 25°C and under a 16:8 hour light:dark cycle.

-

Mortality Assessment: After 48 hours, count the number of deceased aphids. An aphid is considered dead if it is unable to move when gently prodded with a fine brush.

-

LC50 Calculation: Employ probit analysis to determine the LC50 value based on the mortality data collected.

Self-Validating System: The inclusion of a control group, treated solely with the solvent and surfactant, is imperative to control for any mortality that is not attributable to the test compound.

Caption: Flupyradifurone's mode of action on insect nicotinic acetylcholine receptors.

Anticancer Activity: Exploring the Potential

While no specific (2,6-dichloro-5-fluoropyridin-3-yl)methanamine derivatives are currently marketed as anticancer drugs, the broader class of substituted pyridine compounds has shown significant promise in this area. The data from related structures provide a strong rationale for exploring the anticancer potential of this particular scaffold.

| Compound Class | Target Cell Line | GI50 / IC50 (µM) | Key Findings & Mechanistic Insights | Reference |

| 2,6-Diaryl-substituted Pyridines | Various human cancer cells | Moderate cytotoxicity | The number and nature of aryl groups are critical for activity. | [4] |

| Ciminalum-thiazolidinone Hybrids | Leukemia (MOLT-4, SR) | GI50: < 0.01 - 0.02 | The Ciminalum moiety is essential for anticancer effects.[5] | [5] |

| 2,6-Disubstituted Indoles | METTL3 Enzyme | IC50: 0.49 nM | Potent inhibition of the METTL3 enzyme, a novel cancer target. | [6] |